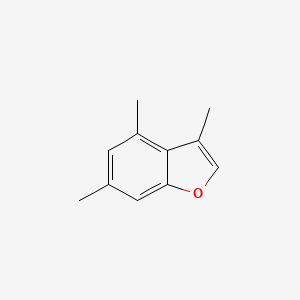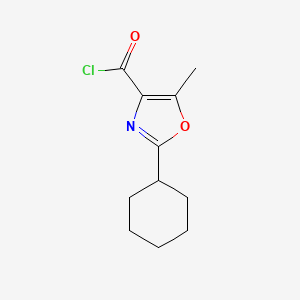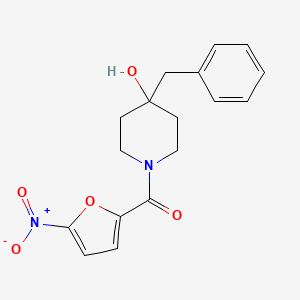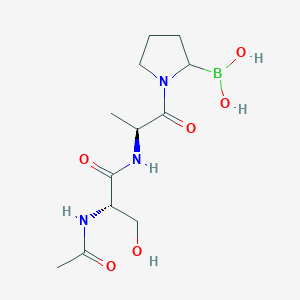
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including as sensors and in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production methods for boronic acids often employ flow microreactor systems, which allow for precise control over reaction conditions and can improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Aplicaciones Científicas De Investigación
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid with similar reactivity but different structural features.
Methylboronic acid: A simpler boronic acid that lacks the complex functional groups present in (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for interaction with other molecules, enhancing its versatility and effectiveness in various applications .
Propiedades
Número CAS |
915283-86-2 |
|---|---|
Fórmula molecular |
C12H22BN3O6 |
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
[1-[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(14-11(19)9(6-17)15-8(2)18)12(20)16-5-3-4-10(16)13(21)22/h7,9-10,17,21-22H,3-6H2,1-2H3,(H,14,19)(H,15,18)/t7-,9-,10?/m0/s1 |
Clave InChI |
VMNPHHYBVMEQSC-OKKRDJTBSA-N |
SMILES isomérico |
B(C1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


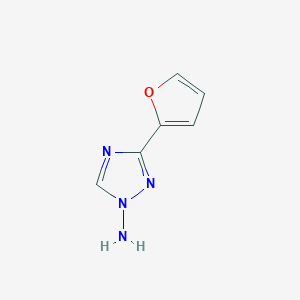
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
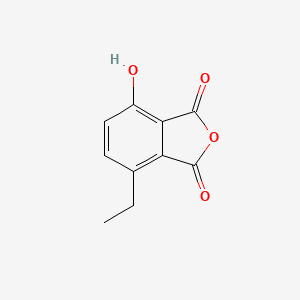
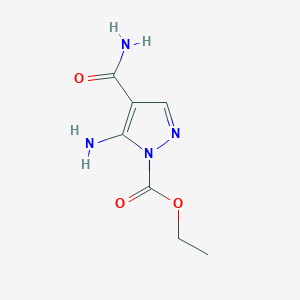
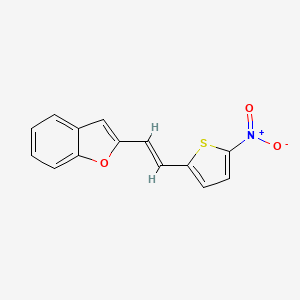
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
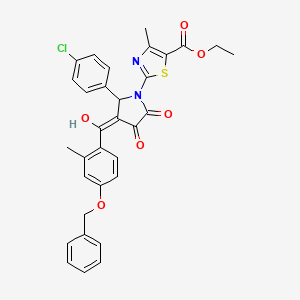
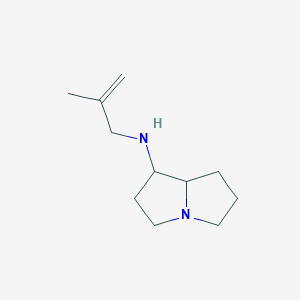
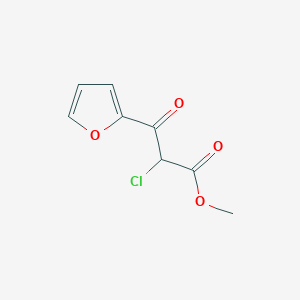
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
